molecular formula C13H14N2O4S B5038210 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 425648-10-8

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5038210
CAS No.: 425648-10-8
M. Wt: 294.33 g/mol
InChI Key: LKMJGRROURLNFV-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazolidine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to an ethoxyphenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with a halogenated acetic acid under basic conditions. This reaction forms the 2,4-dioxo-1,3-thiazolidine core.

    Acetamide Formation: The acetamide group is introduced by reacting the thiazolidine derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the acetamide derivative. This can be achieved through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines with reduced carbonyl groups using reducing agents such as sodium borohydride.

    Substitution: The ethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The ethoxyphenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamide: Lacks the ethoxyphenyl group, resulting in different biological activity and chemical properties.

    N-(4-Ethoxyphenyl)acetamide: Lacks the thiazolidine ring, affecting its reactivity and applications.

    2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Similar structure but without the ethoxy group, leading to variations in its chemical behavior and biological effects.

Uniqueness

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the thiazolidine ring and the ethoxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-19-9-5-3-8(4-6-9)14-11(16)7-10-12(17)15-13(18)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJGRROURLNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387537
Record name 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425648-10-8
Record name 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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